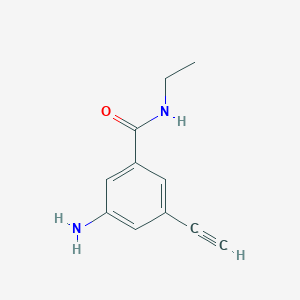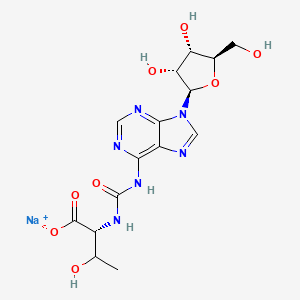
t6-Adot
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T6-Adot is a novel compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of T6-Adot involves a series of carefully controlled chemical reactions. The primary synthetic route includes the reaction of precursor compounds under specific conditions to yield this compound. The reaction typically requires a catalyst to facilitate the process and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques. The process involves continuous flow reactors that allow for precise control over reaction parameters. This method ensures consistent quality and high production rates. Additionally, the use of automated systems minimizes human error and enhances efficiency.
化学反应分析
Types of Reactions
T6-Adot undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms with different functional groups.
科学研究应用
T6-Adot has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential role in biological processes and its interaction with biomolecules.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of certain diseases.
Industry: this compound is utilized in the production of advanced materials and as an additive in various industrial processes.
作用机制
The mechanism of action of T6-Adot involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can trigger a cascade of biochemical reactions, leading to the desired outcome. The exact molecular targets and pathways involved vary depending on the specific application of this compound.
相似化合物的比较
T6-Adot is unique compared to other similar compounds due to its distinct chemical structure and properties. Some similar compounds include:
T5-Adot: Known for its lower reactivity and stability compared to this compound.
T7-Adot: Exhibits higher reactivity but lower stability than this compound.
T8-Adot: Similar in stability to this compound but with different reactivity profiles.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications.
属性
分子式 |
C15H19N6NaO8 |
|---|---|
分子量 |
434.34 g/mol |
IUPAC 名称 |
sodium;(2R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoate |
InChI |
InChI=1S/C15H20N6O8.Na/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13;/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28);/q;+1/p-1/t5?,6-,7-,9-,10-,13-;/m1./s1 |
InChI 键 |
QTKCRQTYFQSYOE-OXCPZCKRSA-M |
手性 SMILES |
CC([C@H](C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O.[Na+] |
规范 SMILES |
CC(C(C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


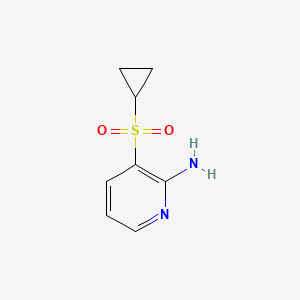
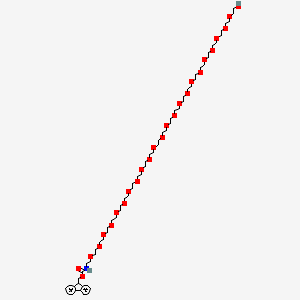
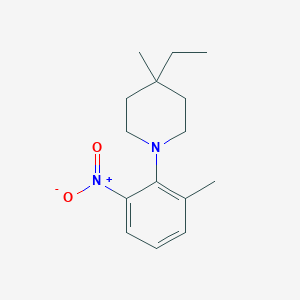
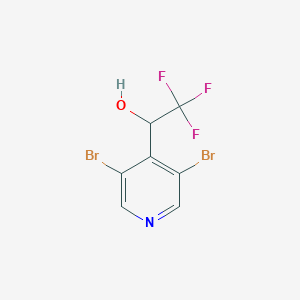
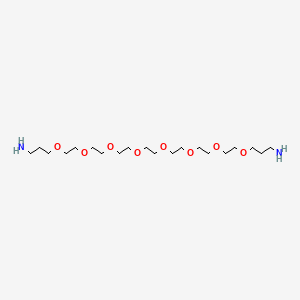

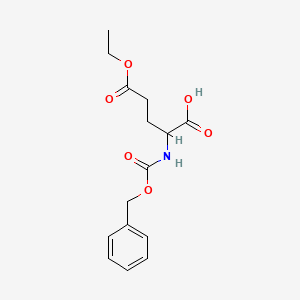
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
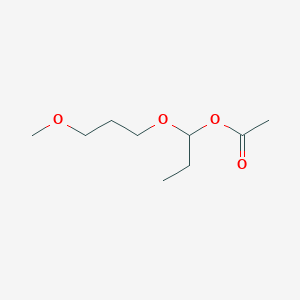
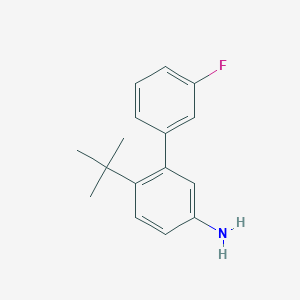
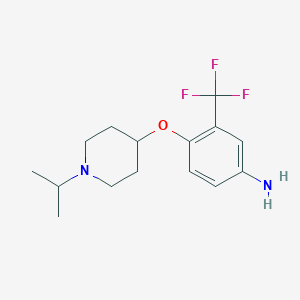

![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
